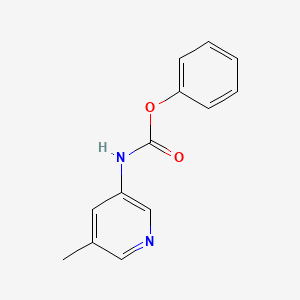

Phenyl 5-methylpyridin-3-ylcarbamate

Description

Significance of Carbamate (B1207046) Derivatives as Versatile Chemical Scaffolds in Modern Research

Carbamate derivatives, characterized by the -O-CO-NH- functional group, are recognized for their remarkable versatility in chemical and biological sciences. This versatility arises from the carbamate linkage's hybrid nature, exhibiting characteristics of both an ester and an amide. This unique feature imparts a high degree of chemical and proteolytic stability to molecules containing this moiety.

In medicinal chemistry, the carbamate group is a key structural motif in numerous approved drugs and prodrugs. Its ability to act as a bioisostere for the peptide bond allows for the design of peptidomimetics with enhanced cell membrane permeability and stability against enzymatic degradation. Carbamates can also engage in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby modulating their activity. Furthermore, the phenyloxycarbonyl (Phoc) group, a type of carbamate, has been explored as a protecting group for amines in peptide synthesis and has seen a resurgence in its use for the preparation of ureas and polyureas. nih.gov

The applications of carbamates extend beyond pharmaceuticals to agrochemicals, where they are found in pesticides and herbicides, and to polymer chemistry, where they serve as essential building blocks for polyurethanes. The stability and reactivity of the carbamate bond can be fine-tuned through substitution, making it an invaluable tool for chemists in various research domains.

Overview of Pyridine-Containing Carbamates: Structural Relevance and Research Applications

The incorporation of a pyridine (B92270) ring into a carbamate structure introduces a new layer of chemical and functional diversity. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, can significantly influence the electronic properties, solubility, and biological activity of the parent carbamate. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition and binding to biological targets.

Research into pyridine-containing carbamates has unveiled a range of potential applications. For instance, various substituted pyridyl carbamates have been investigated for their antibacterial properties. nih.govnih.gov The pyridine ring can be strategically functionalized to enhance the compound's interaction with bacterial enzymes or cellular components. In the realm of neurodegenerative diseases, certain pyridine and pyrimidine (B1678525) carbamate derivatives have been evaluated as cholinesterase inhibitors, which are a class of drugs used to treat Alzheimer's disease.

The synthesis of substituted pyridyl carbamates is an active area of research, with methodologies being developed to allow for the facile introduction of diverse functional groups onto the pyridine ring. rsc.org This synthetic accessibility, coupled with the wide-ranging biological activities, underscores the importance of pyridine-containing carbamates as a promising scaffold in modern drug discovery and materials science.

Scope and Objectives of Academic Research Pertaining to Phenyl 5-methylpyridin-3-ylcarbamate and Related Compounds

This lack of specific research presents both a challenge and an opportunity. The absence of established data means that the properties and potential applications of this compound remain largely unexplored. However, based on the broader understanding of pyridyl carbamates, several potential avenues for academic inquiry can be proposed.

Potential Research Objectives:

Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route to this compound. This would be followed by a thorough characterization of the compound's physicochemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Activity Screening: Drawing parallels from related pyridin-3-yl derivatives, a key objective would be to screen this compound for a range of biological activities. Given that similar structures have shown promise as antibacterial agents and in targeting neurological disorders, initial screenings could focus on these areas. nih.gov For example, studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown antiproliferative activity against various cancer cell lines. researchgate.net

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield positive results, subsequent research would aim to establish a structure-activity relationship. This would involve the synthesis of a library of related compounds with modifications to the phenyl, methyl, and pyridyl moieties to understand how these structural changes impact biological activity.

The academic research pertaining to this compound is currently in a nascent stage, with the primary objective being the foundational exploration of its chemical and biological profile. The insights gained from such studies would not only contribute to the broader knowledge of pyridyl carbamates but could also uncover a novel chemical entity with significant therapeutic or industrial potential.

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl N-(5-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H12N2O2/c1-10-7-11(9-14-8-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |

InChI Key |

GWBORMAZUMWSNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes for Aryl Pyridyl Carbamates

The construction of the aryl pyridyl carbamate (B1207046) scaffold can be achieved through various modern synthetic strategies, ranging from catalyst-free methods to complex multicomponent reactions.

Catalyst-Free Approaches for Pyridyl Carbamate Synthesis

Recent advancements have led to the development of environmentally friendly, catalyst-free methods for synthesizing N-hetaryl carbamates. One prominent approach involves the reaction of easily accessible N-hetaryl ureas with a wide range of primary, secondary, and even tertiary alcohols. researchgate.netrsc.org This method proceeds through the intermediate formation of a hetaryl isocyanate, which is then trapped by the alcohol to yield the desired carbamate. rsc.org The reaction is suitable for producing a variety of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates with yields ranging from good to high (48-94%). researchgate.netrsc.org This technique avoids the use of metal catalysts, aligning with the principles of green chemistry. researchgate.net

Another metal-free approach involves the use of cyclic organic carbonates and aromatic amines, facilitated by an organocatalyst like triazabicyclodecene (TBD). This chemo- and site-selective process operates under very mild conditions to produce N-aryl carbamates. researchgate.net

Multicomponent Reaction Strategies for Substituted Pyridines

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govbohrium.comnih.gov While not directly yielding the final carbamate, MCRs are instrumental in constructing the core substituted pyridine (B92270) ring, a key precursor to Phenyl 5-methylpyridin-3-ylcarbamate. These one-pot reactions reduce reaction times, increase yields, and are considered environmentally friendly. nih.gov

Several MCRs are employed for pyridine synthesis, often utilizing different catalysts and starting materials to achieve high yields and product diversity. bohrium.com For instance, a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce highly substituted pyridines in excellent yields (82%–94%) within minutes. nih.gov The Bohlmann–Rahtz pyridine synthesis is another valuable technique for creating trisubstituted pyridines. researchgate.net

Below is a table summarizing various MCR strategies for synthesizing substituted pyridine derivatives.

| MCR Strategy | Reactants | Catalyst/Conditions | Key Features |

| Four-Component Reaction | Aldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, ammonium acetate | Cu/C nanocatalyst, 80 °C, solvent-free | Recyclable catalyst, good efficiency over multiple uses. rsc.org |

| Hantzsch-type Reaction | Anilines, aldehydes, alkyl acetoacetate | ZnO NPs, solvent-free | Environmentally friendly, economical procedure. rsc.org |

| Four-Component Reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation, ethanol | Excellent yields (82-94%), short reaction times (2-7 min). nih.gov |

| Three-Component Reaction | Acetophenones, benzaldehydes, ammonium acetate | ZnO NPs, solvent-free | High yields of 2,4,6-triaryl pyridines. rsc.org |

This table is interactive and can be sorted by column.

Chemoenzymatic Synthesis of Optically Active Pyridine Carbamate Derivatives

Chemoenzymatic methods offer a powerful strategy for producing enantiomerically pure compounds. In the context of pyridine carbamates, enzymes can be used for the kinetic resolution of chiral precursors. For example, enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared through kinetic resolution using Candida antarctica lipase (B570770) (often immobilized as Novozym 435). nih.gov This optically active alcohol is a valuable intermediate that can be converted into chiral amino-alcohols, which are key building blocks for more complex molecules. nih.gov The use of such enzymatic steps allows for the synthesis of optically active pyridine derivatives that can subsequently be converted into chiral carbamates. Plant cell cultures have also been utilized for the enantioselective bioreduction of precursor ketones to furnish optically active pyridylmethanols. documentsdelivered.com

Synthesis via Isocyanate Intermediates and Related Amine Condensations

The formation of carbamates through an isocyanate intermediate is a classical and highly versatile method. A modern, efficient route involves the palladium-catalyzed cross-coupling of aryl or heteroaryl halides (chlorides and triflates) with sodium cyanate (B1221674). mit.edumit.eduorganic-chemistry.orgnih.gov This reaction generates an aryl isocyanate in situ, which is immediately trapped by an alcohol nucleophile to yield the corresponding N-aryl carbamate. mit.eduorganic-chemistry.org This one-pot process tolerates a wide range of functional groups and has been successfully applied to synthesize various carbamate protecting groups like Boc and Cbz. mit.edu The use of aryl triflates as substrates can expand the scope of the reaction, particularly for sterically hindered starting materials. organic-chemistry.org

Alternatively, isocyanates can be generated from carbamates through thermal or catalytic decomposition, a process that is particularly relevant in the context of polyurethane recycling. researchgate.net Another approach involves the reaction of amines with a carbonyl source. Di(2-pyridyl) carbonate, prepared from 2-hydroxypyridine (B17775) and triphosgene, serves as an efficient alkoxycarbonylation reagent for amines, yielding carbamates under mild conditions. nih.gov

The table below details catalytic systems used for carbamate synthesis via isocyanate intermediates.

| Catalyst System | Substrates | Reagents | Key Features |

| Palladium / BrettPhos | Aryl Chlorides/Triflates, Alcohols | Sodium Cyanate (NaOCN), Triethylamine | Broad substrate scope, tolerates various functional groups, one-pot process. mit.eduorganic-chemistry.org |

| Copper(I) Iodide / MNAO | (Hetero)aryl Halides, Alcohols | Potassium Cyanate (KOCN) | Effective for (hetero)aryl chlorides, bromides, and iodides. researchgate.net |

| Dual Nickel Photocatalysis | Aryl Iodides/Bromides, Amines, Alcohols | Carbon Dioxide (CO2) | Visible light, ambient CO2 pressure, avoids stoichiometric activators. acs.org |

This table is interactive and can be sorted by column.

Preparation of Aryl Pyridyl Carbamates from Precursors

The final step in synthesizing this compound often involves the coupling of pre-formed pyridine and phenyl precursors. A common method is the reaction of an aminopyridine, such as 3-amino-5-methylpyridine, with a phenyl carbonyl derivative. Phenyl chloroformate is a classic reagent for this transformation, reacting with the amine to form the carbamate linkage.

A more contemporary and phosgene-free approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium azide (B81097) to react with a carboxylic acid, which undergoes a Curtius rearrangement to form an isocyanate that is then trapped by an alcohol or phenol (B47542). organic-chemistry.org Furthermore, the direct three-component coupling of an amine, carbon dioxide, and an alkyl halide provides an efficient synthesis of carbamates under mild conditions. organic-chemistry.org Another method involves reacting alcohols or phenols with sodium cyanate in the presence of an acid catalyst, like Preyssler heteropolyacid, to generate isocyanic acid in situ, which then reacts to form primary carbamates. sciforum.net

Functional Group Interconversions and Derivatization Strategies on Pyridine and Phenyl Moieties

Once the this compound scaffold is assembled, its chemical properties can be fine-tuned through functional group interconversions and derivatization. These strategies are crucial for developing structure-activity relationships in drug discovery and for creating new materials. nih.gov

The phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, allowing for the introduction of a wide variety of substituents. The position of these new groups will be directed by the carbamate moiety.

The pyridine ring also offers several sites for modification. The methyl group at the 5-position can be a handle for further reactions, such as oxidation to a carboxylic acid or halogenation. The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate other substitutions. Additionally, the pyridine ring itself can undergo nucleophilic aromatic substitution, although this is generally less facile than on electron-deficient pyridines.

The carbamate linkage itself can be a point of transformation. For instance, carbamates can be converted into tertiary amines through a process known as extrusive alkylation, which involves reaction with trimethylsilyl (B98337) iodide (TMSI), formally extruding CO₂. nih.gov This provides a step-economical way to access complex amines from stable carbamate precursors. nih.gov

Strategic Modification of Pyridine Ring Substituents for Enhanced Properties

The strategic placement of substituents on the pyridine ring can significantly influence the physicochemical and biological properties of the resulting carbamate. The methyl group at the 5-position of this compound is one such strategic modification.

The introduction of substituents can alter the electronic and steric environment of the pyridine ring, thereby affecting its reactivity and interaction with biological targets. For instance, the position of substituents on the pyridine ring has been shown to be a critical factor in the biological activity of various pyridine-containing compounds. In the context of drug design, modifying the pyridine scaffold is a common strategy to optimize efficacy and selectivity. The methyl group, being an electron-donating group, can influence the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, which in turn can affect the compound's pharmacokinetic and pharmacodynamic properties.

Exploration of Substituent Effects on Reaction Efficiency and Yields

The efficiency and yield of the synthesis of this compound are influenced by the electronic and steric effects of the substituents on the pyridine ring. The methyl group at the 5-position plays a crucial role in this regard.

The pyridine ring is generally considered electron-deficient, which can deactivate it towards electrophilic substitution. However, the presence of an electron-donating group like a methyl group can increase the electron density of the ring, thereby enhancing the nucleophilicity of the amino group at the 3-position. This increased nucleophilicity can facilitate the reaction with the electrophilic carbonyl source, potentially leading to higher reaction rates and yields.

Conversely, the position of the substituent can also introduce steric hindrance. While a methyl group at the 5-position is relatively remote from the 3-amino group and may not exert a significant steric effect, substituents at the 2- or 4-positions could sterically hinder the approach of the carbonyl reagent, thereby reducing the reaction efficiency. The interplay between electronic and steric effects is a key consideration in optimizing the synthesis of substituted pyridinyl carbamates.

Table 1: Predicted Influence of Methyl Substituent Position on the Nucleophilicity of Aminopyridine

| Substituent Position | Electronic Effect | Steric Hindrance | Predicted Nucleophilicity of Amino Group |

| 2-Methyl | Electron-donating | High | Decreased |

| 3-Methyl | Electron-donating | Low | Increased |

| 4-Methyl | Electron-donating | Moderate | Increased |

| 5-Methyl | Electron-donating | Low | Increased |

Green Chemistry Principles and Sustainable Synthetic Approaches in Carbamate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to minimize environmental impact and enhance safety. Traditional methods often involve hazardous reagents like phosgene (B1210022). Modern approaches focus on the use of greener alternatives and more sustainable reaction conditions.

One of the key green strategies in carbamate synthesis is the replacement of phosgene with less toxic carbonyl sources. Dimethyl carbonate (DMC) has emerged as a viable and environmentally benign substitute. unive.itfrontiersin.org DMC is non-toxic, biodegradable, and its reaction byproducts, methanol (B129727) and carbon dioxide, are relatively harmless. unive.it The reaction of aromatic amines with DMC can be catalyzed by various systems, including zinc and copper complexes, to produce carbamates with high selectivity. unive.it

Another sustainable approach involves the direct use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. This method is highly attractive as it utilizes a greenhouse gas as a raw material. The reaction of amines, alcohols, and CO2 can be facilitated by basic catalysts to yield carbamates under mild conditions. fortunebusinessinsights.com

Furthermore, the development of catalyst-free synthetic methods, as mentioned earlier for pyridin-2-yl carbamates, contributes to the greenness of the process by eliminating the need for potentially toxic and expensive metal catalysts. ias.ac.in The use of microwave irradiation and solvent-free reaction conditions are other green techniques that can lead to shorter reaction times, higher yields, and reduced waste generation in the synthesis of pyridine derivatives. rsc.org The broader trend in the chemical industry, including the production of pyridine and its derivatives, is shifting towards enhanced production efficiencies and sustainable chemistry. fortunebusinessinsights.com

Table 2: Comparison of Reagents for Carbamate Synthesis

| Reagent | Advantages | Disadvantages | Green Chemistry Alignment |

| Phosgene | Highly reactive | Extremely toxic, corrosive | Poor |

| Phenyl Chloroformate | Readily available | Generates stoichiometric waste | Moderate |

| Dimethyl Carbonate | Non-toxic, biodegradable | Lower reactivity than phosgene | High |

| Carbon Dioxide | Abundant, non-toxic | Requires activation/catalysis | High |

| N-Hetaryl Ureas | Catalyst-free potential | Limited to specific substrates | High |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Phenyl and Pyridyl Moieties on Modulated Biological Activity

The biological activity of Phenyl 5-methylpyridin-3-ylcarbamate is significantly influenced by the electronic and steric properties of its phenyl and pyridyl rings. The phenyl group, a common scaffold in medicinal chemistry, often engages in hydrophobic and π-stacking interactions within biological targets. The nature and position of substituents on the phenyl ring can dramatically alter the compound's activity. For instance, electron-withdrawing groups can enhance the reactivity of the carbamate (B1207046) moiety, while bulky substituents may sterically hinder binding to a target protein. nih.govnih.gov

The pyridyl moiety, with its nitrogen atom, introduces a degree of polarity and the potential for hydrogen bonding, which can be crucial for target recognition and binding affinity. The position of the nitrogen atom within the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its biological function. The nitrogen atom in pyridine acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, which can influence the metabolic stability of the compound. stackexchange.com Furthermore, the basicity of the pyridyl nitrogen can play a role in forming salt bridges with acidic residues in a protein's active site.

A comparative analysis of related structures highlights the importance of both moieties. For example, in a series of pyridylpiperazine hybrid derivatives, substitutions on the aryl group significantly impacted their urease inhibitory activity, with both electron-donating and electron-withdrawing groups modulating potency. nih.gov Similarly, in a study of N-(substituted phenyl)glycine derivatives, modifications on the phenyl ring led to significant variations in anti-inflammatory activity. nih.gov

| Compound Analog | Aromatic Moiety Variation | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyridylpiperazine hybrids | Substituents on the aryl group | Modulated urease inhibitory activity | nih.gov |

| N-(substituted phenyl)glycine derivatives | Modifications on the phenyl ring | Variations in anti-inflammatory activity | nih.gov |

| p-Pyridinyl oxime carbamates | Substituent on the carbamate's aromatic group | Critical for DNA photocleaving activity | nih.gov |

Stereochemical Considerations and Chiral Influences on Carbamate Interactions

While this compound itself is not chiral, the introduction of chiral centers through substitution can have profound effects on its biological activity. Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral entities such as enzymes and receptors. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

The carbamate group can be a key element in establishing stereoselective interactions. The synthesis of chiral carbamates can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalysis. nih.govrsc.org The spatial arrangement of substituents around a chiral center can dictate the orientation of the molecule within a binding site, influencing the strength and nature of intermolecular interactions.

For instance, in the stereoselective synthesis of chiral vicinal amino sulfides, the N-carbamate group plays a crucial role in directing the stereochemical outcome of the reaction. acs.orgnih.gov This highlights the importance of the carbamate moiety in establishing a defined three-dimensional structure, which is essential for specific biological interactions.

Although direct studies on chiral analogs of this compound are not available, the principles of stereochemistry in drug design are well-established. The introduction of a chiral center, for example, by replacing the methyl group with a chiral substituent, would necessitate the evaluation of individual enantiomers to fully understand the structure-activity relationship.

Rational Design Principles for Tailoring Specific Biological Interactions

The rational design of analogs of this compound with tailored biological activities relies on a deep understanding of its SAR. By systematically modifying the structure of the lead compound and evaluating the resulting changes in activity, more potent and selective agents can be developed. nih.govacs.org

Key strategies in the rational design of carbamate-based inhibitors include:

Modification of the Phenyl Ring: Introducing various substituents at different positions of the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and selectivity. nih.govnih.gov

Alteration of the Pyridyl Moiety: Shifting the position of the nitrogen atom or the methyl group, or introducing other substituents on the pyridine ring, can fine-tune the electronic and steric characteristics of the molecule. mdpi.commdpi.com

Modification of the Carbamate Linker: Altering the atoms of the carbamate group itself can impact its stability and reactivity. For example, replacing the oxygen with sulfur to create a thiocarbamate can alter the electronic properties and hydrogen bonding capacity of the linker.

Molecular modeling and computational chemistry are invaluable tools in the rational design process. Techniques such as quantitative structure-activity relationship (QSAR) analysis can identify the physicochemical properties that are most important for biological activity, guiding the design of new analogs with improved properties. nih.govtandfonline.com Docking studies can predict how a molecule will bind to its target, allowing for the design of compounds with enhanced complementarity to the active site. acs.org

| Design Strategy | Objective | Example from Related Compounds | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Modulate lipophilicity and electronic properties | Substituted 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors | nih.gov |

| Pyridyl Moiety Alteration | Fine-tune electronic and steric characteristics | Pyrimidine (B1678525) and pyridine carbamate derivatives as cholinesterase inhibitors | mdpi.com |

| QSAR Analysis | Identify key physicochemical properties for activity | QSAR for carbamate insecticides | nih.govtandfonline.com |

Impact of Substituents on the Carbamate Group and Adjacent Ring Systems on Activity

Substituents on both the phenyl and pyridyl rings, as well as modifications to the carbamate group itself, have a profound impact on the biological activity of this compound analogs.

Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring is a critical factor. Electron-withdrawing groups, such as halogens or nitro groups, can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by a serine residue in the active site of target enzymes like cholinesterases. nih.gov Conversely, electron-donating groups can decrease this reactivity. The position of the substituent also matters; ortho-substituents can introduce steric hindrance that may either enhance or diminish binding, depending on the topology of the active site. nih.gov

Modifications to the Carbamate Group: The carbamate group is a crucial pharmacophore in many biologically active compounds, acting as a stable and effective mimic of a peptide bond. nih.govacs.org Alterations to this group can significantly affect the compound's stability and mechanism of action. For instance, N-alkylation or N-arylation of the carbamate nitrogen can introduce steric bulk and alter hydrogen bonding capabilities. The nature of the alcohol-derived portion of the carbamate (in this case, the phenyl group) is also a major determinant of activity.

Studies on related carbamate-containing compounds have consistently demonstrated the importance of these substitutions. For example, in a series of p-pyridinyl oxime carbamates, the substituent on the carbamate group was found to be critical for their DNA photocleaving activity. nih.gov Similarly, for carbamate inhibitors of fatty acid amide hydrolase (FAAH), substituents on the O-phenyl group were shown to modulate inhibitory potency and hydrolytic stability. nih.gov

| Compound Series | Substituent Location | Observed Effect on Activity | Reference |

|---|---|---|---|

| p-Pyridinyl oxime carbamates | On the carbamate group | Critical for DNA photocleaving activity | nih.gov |

| Carbamate FAAH inhibitors | On the O-phenyl group | Modulated inhibitory potency and stability | nih.gov |

| Pyridylpiperazine hybrids | On the aryl group | Impacted urease inhibitory potential | nih.gov |

Mechanistic Investigations of Biomolecular Interactions in Vitro Focus

Enzyme Inhibition Mechanisms

The inhibitory potential of pyridyl carbamates extends to several key enzyme families. The primary mechanism often involves the carbamoylation of active site residues, leading to a temporary inactivation of the enzyme.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by Pyridyl Carbamates

Pyridyl carbamates are recognized inhibitors of cholinesterases, enzymes critical to cholinergic neurotransmission. Their inhibitory action is a key area of study, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Reversible and Pseudo-Irreversible Inhibition Kinetics

Carbamates are generally classified as pseudo-irreversible inhibitors of cholinesterases. nih.gov This type of inhibition is characterized by a two-step process: an initial, rapid formation of a reversible enzyme-inhibitor complex, followed by the formation of a transient covalent bond between the carbamate (B1207046) inhibitor and the enzyme. researchgate.netresearchgate.net

The process begins when the carbamate docks at the enzyme's active site. The carbamoyl (B1232498) group is then transferred to the hydroxyl group of a catalytically crucial serine residue, forming a carbamoylated enzyme. researchgate.netnih.gov This step is accompanied by the release of the "leaving group" (the alcohol or phenol (B47542) portion of the ester). nih.gov The resulting carbamoylated enzyme is catalytically inactive.

Unlike the effectively permanent bond formed by organophosphorus inhibitors, the carbamoyl-serine bond is susceptible to hydrolysis. nih.gov This hydrolysis, known as decarbamylation, regenerates the active enzyme. researchgate.netnih.gov However, this reactivation process is significantly slower than the deacetylation of the acetylated enzyme that occurs during normal acetylcholine (B1216132) hydrolysis. nih.gov The half-lives for the decarbamylation of various carbamoylated AChEs can range from minutes to many days. nih.gov This slow-reversal kinetic profile is what defines the inhibition as "pseudo-irreversible." mdpi.com The rates of both carbamylation (inhibition) and decarbamylation (reactivation) are influenced by the specific chemical structure of the carbamate's substituents. researchgate.netnih.gov

Interactive Table: Cholinesterase Inhibition by Pyridyl-Containing Compounds

Below is a summary of the inhibitory potencies of various pyridyl-containing compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), illustrating the activity of this class of molecules.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5 (pyridyl-pyridazine) | AChE | 0.26 | mdpi.com |

| Compound 5 (pyridyl-pyridazine) | BChE | 0.19 | mdpi.com |

| Compound 3 (pyridyl-pyridazine) | BChE | 0.29 | mdpi.com |

| Compound 9 (pyridyl-pyridazine) | BChE | 0.38 | mdpi.com |

| Rivastigmine (standard) | BChE | 18.08 | mdpi.com |

| Donepezil (standard) | BChE | 0.41 | mdpi.com |

| Tacrine (standard) | BChE | 0.12 | mdpi.com |

Role of the Carbamate Moiety in Active Site Binding and Catalytic Interactions

The carbamate moiety (-OC(O)NR₂) is the essential pharmacophore responsible for the cholinesterase-inhibiting activity of these compounds. nih.govmdpi.comnih.gov The mechanism of action mimics the initial steps of acetylcholine hydrolysis. The process is initiated by a nucleophilic attack from the active site serine's oxygen atom on the electrophilic carbonyl carbon of the carbamate group. researchgate.net This interaction is facilitated by the catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) present in both AChE and BChE. researchgate.net

The formation of this covalent bond effectively blocks the active site, preventing the binding and subsequent hydrolysis of the natural substrate, acetylcholine. researchgate.net The stability and rate of hydrolysis of the carbamoylated enzyme are largely determined by the electronic and steric properties of the N-substituents on the carbamate group. nih.govnih.gov For instance, increasing the size of N-alkyl substituents can dramatically decrease the decarbamylation rate, thereby prolonging the inhibitory effect. nih.gov The non-carbamate portion of the inhibitor, such as the pyridyl and phenyl rings in Phenyl 5-methylpyridin-3-ylcarbamate, is crucial for guiding the molecule into the active site gorge and determining its binding affinity and selectivity between AChE and BChE. nih.gov

Inhibition of Other Enzyme Targets by Carbamate Derivatives

While renowned for cholinesterase inhibition, carbamate-containing molecules have been investigated for their effects on other enzyme systems.

Analysis of Specific Binding Sites and Inhibitory Modes

Protein Kinases: Pyridinyl-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For example, pyridinyl imidazole (B134444) derivatives are known to be ATP-competitive inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govucsf.edu These inhibitors bind to the ATP-binding pocket of the kinase, with the pyridine (B92270) nitrogen forming a key hydrogen bond with the backbone amide of a methionine residue (Met109 in p38), mimicking an interaction made by the adenine (B156593) ring of ATP. ucsf.edu Other pyridyl-containing structures, such as pyridyl aminothiazoles, have been developed as inhibitors of Checkpoint Kinase 1 (Chk1), also acting as ATP-competitive inhibitors that form multiple hydrogen bonds within the enzyme's active site. nih.gov

Acetyl-CoA Carboxylase (ACC): ACC is a biotin-dependent enzyme involved in fatty acid synthesis. While direct inhibition by this compound is not documented, other classes of inhibitors are known to target this enzyme. Some inhibitors act as structural analogues of substrates or intermediates. nih.gov For example, carbamoyl phosphate, a structural analogue of the carboxyphosphate (B1215591) intermediate, can participate in the partial reverse reaction of the enzyme. nih.gov Certain ACC inhibitors have been shown to stimulate fatty acid oxidation and could potentially limit lipid deposition in cellular models. nih.gov

DNA Binding and Photochemical Cleaving Activities of Pyridyl Carbamates

Beyond enzyme inhibition, certain pyridyl carbamate derivatives have been shown to interact with DNA, exhibiting binding and light-induced cleavage capabilities.

Studies on p-pyridinyl oxime carbamates demonstrate that these compounds can bind to calf thymus DNA with good to excellent affinity. researchgate.netnih.gov Upon irradiation with UV light (e.g., at 312 nm), these molecules can undergo photochemical reactions that generate radical species. researchgate.netnih.gov The proposed mechanism involves the homolytic cleavage of the N–O bond within the oxime carbamate structure, producing highly reactive radicals. nih.gov

These generated radicals are capable of inducing both single- and double-stranded breaks in supercoiled plasmid DNA, effectively acting as "synthetic nucleases." researchgate.netnih.gov This DNA cleavage activity has been shown to be dependent on the concentration of the carbamate compound. researchgate.net Interestingly, the structure-activity relationship studies indicate that the substituent on the carbamate group is critical for this photocleaving ability, with halogenated phenyl derivatives showing particularly extensive DNA damage. researchgate.netnih.gov This activity can proceed independently of oxygen and pH, highlighting a potentially robust mechanism for DNA modification. researchgate.netnih.gov

An extensive search for scientific literature focusing on the chemical compound "this compound" reveals a significant lack of available data regarding its specific biomolecular interactions. Consequently, a detailed article structured around the requested outline of mechanistic investigations, including DNA damage, receptor binding, and conformational analysis, cannot be generated at this time.

The performed searches for "this compound" and its potential biological activities did not yield any specific studies that would provide the necessary information to address the following sections of the requested article:

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.

Prediction of Binding Affinities and Optimal Binding Modes

Docking algorithms explore various possible conformations of the ligand within the receptor's binding site and calculate a score, often expressed in kcal/mol, to estimate the binding affinity. A lower score typically indicates a more favorable binding interaction. This process predicts the most stable binding pose (the optimal binding mode) of the ligand, providing insights into its potential biological activity. For a hypothetical study on Phenyl 5-methylpyridin-3-ylcarbamate, this would involve docking it against a specific protein target to determine its binding energy and most likely orientation in the active site.

Identification of Key Active Site Residues and Intermolecular Forces

Once the optimal binding mode is predicted, the interactions between the ligand and the amino acid residues of the protein's active site can be analyzed. This analysis identifies key residues that are crucial for binding. The intermolecular forces governing this interaction, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are mapped out. This information is vital for understanding the mechanism of inhibition and for designing more potent and selective molecules.

Molecular Dynamics (MD) Simulations for Assessing Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. By simulating the physical motions of a ligand-receptor complex in a solvated environment, MD can assess the stability of the docked pose and explore the conformational dynamics of both the ligand and the protein. These simulations can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds or microseconds, providing a more accurate picture of the binding event.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties from first principles, offering high accuracy for moderately sized systems.

Elucidation of Reaction Mechanisms and Transition States in Synthesis

DFT calculations can be employed to map out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that connect them. For the synthesis of this compound, DFT could be used to model the proposed reaction pathway, calculate the activation energies for each step, and determine the most likely mechanism, thus providing insights that can help optimize synthetic routes.

Analysis of Electronic Properties and Quantum Chemical Descriptors

DFT is also used to calculate various electronic properties and quantum chemical descriptors that help characterize a molecule's reactivity and stability. rasayanjournal.co.in These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. uobasrah.edu.iq

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

These analyses provide a fundamental understanding of the intrinsic properties of this compound at the electronic level.

In Silico Prediction of Biological Activity Based on Ligand Similarity and Target Profile (Excluding ADMET/Toxicity)

The prediction of biological activity for "this compound" through in silico methods relies heavily on the principle of ligand similarity. This approach assumes that structurally similar molecules are likely to exhibit similar biological activities by interacting with related protein targets. Given the absence of direct experimental screening data for this specific compound, its potential bioactivities are inferred from computational studies on analogous structures, particularly those containing pyridinyl and carbamate (B1207046) moieties.

Cheminformatics tools and online platforms for bioactivity prediction, such as PASS (Prediction of Activity Spectra for Substances), analyze the structural fragments of a query molecule and compare them to a vast database of known bioactive compounds. For a molecule like this compound, the key structural alerts are the phenyl carbamate group and the substituted pyridine (B92270) ring.

Studies on various pyridine and carbamate derivatives have predicted a range of potential biological activities. For instance, various N-aryl carbamates have shown predicted and experimentally verified antifungal activities. nih.gov Similarly, computational evaluations of pyridine carboxamides have suggested a spectrum of possible pharmacological effects. mdpi.comresearchgate.net Based on the structural features of "this compound," a profile of probable biological targets can be constructed. The carbamate moiety is a well-known pharmacophore that targets esterase enzymes, most notably acetylcholinesterase (AChE). nih.govplos.org The substituted pyridine ring is a common feature in molecules designed to interact with a variety of receptors and enzymes within the central nervous system and other biological systems.

A ligand-based virtual screening of chemical libraries for compounds containing the pyridinyl carbamate scaffold would likely identify potential interactions with several target classes. The predicted target profile is not limited to a single protein but often encompasses a range of related proteins.

Table 1: Predicted Biological Activities and Potential Targets for Structurally Related Pyridinyl Carbamates

| Predicted Biological Activity | Potential Molecular Target Class | Rationale based on Ligand Similarity |

| Neuroprotective | Cholinesterases (e.g., Acetylcholinesterase) | The carbamate functional group is a known inhibitor of acetylcholinesterase. nih.govplos.org |

| Antifungal | Fungal enzymes | Benzoylcarbamates containing a pyridine moiety have demonstrated antifungal activity. mdpi.com |

| DNA Intercalation/Cleavage | DNA | Certain p-pyridinyl oxime carbamates have been shown to bind to and photocleave DNA. nih.gov |

| Anti-inflammatory | Inflammatory pathway enzymes | Pyridine derivatives are present in many anti-inflammatory agents. |

| Anticancer | Various cancer-related proteins | Substituted pyridine derivatives have been investigated for their anticancer properties. |

It is important to note that these are probabilistic predictions based on computational models and require experimental validation to confirm any biological activity and specific target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridyl Carbamate Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For the pyridyl carbamate series, QSAR studies are instrumental in understanding the specific molecular features that govern their potency and for guiding the design of new, more active analogues.

A significant area of investigation for carbamates is their inhibitory activity against acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. A 2D-QSAR study on a series of 32 carbamate derivatives as AChE inhibitors has provided valuable insights into the structural requirements for this activity. nih.govplos.org The developed QSAR model demonstrated a strong correlation between the physicochemical properties of the compounds and their inhibitory potency (pIC50).

The robustness of the QSAR model is indicated by its statistical parameters, such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (Q²cv). For a representative model for carbamate-based AChE inhibitors, these values were found to be R² = 0.81, R²adj = 0.78, and Q²cv = 0.56. nih.govplos.orgplos.org The external validation of such a model also showed a high predictive power with a test set regression coefficient (R² Test set) of 0.82. nih.govplos.orgplos.org

The key molecular descriptors identified in the QSAR model as being influential for the anti-acetylcholinesterase activity include:

Connolly Accessible Area: This descriptor relates to the molecular surface area accessible to a solvent, indicating the importance of the molecule's shape and size for binding to the active site of the enzyme.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This quantum-chemical descriptor is related to the electron-accepting ability of the molecule. Its inclusion in the model suggests that electronic interactions are crucial for the mechanism of inhibition.

Hydrogen%: This descriptor reflects the percentage of hydrogen atoms in the molecule and can be related to its lipophilicity and ability to form hydrophobic interactions within the enzyme's active site. nih.govplos.org

These descriptors collectively suggest that a combination of steric, electronic, and hydrophobic properties governs the AChE inhibitory activity of the carbamate series. For "this compound," these findings imply that the size and shape of the phenyl and methyl-substituted pyridine rings, as well as the electronic properties of the carbamate linker, would be critical determinants of its potential biological activity.

Table 2: Representative Data from a QSAR Study of Carbamate-Based Acetylcholinesterase Inhibitors

| Compound ID | Experimental pIC50 | Predicted pIC50 | Connolly Accessible Area | ELUMO (eV) | Hydrogen% |

| 1 | 7.54 | 7.62 | 250.3 | -1.23 | 6.8 |

| 2 | 7.21 | 7.15 | 265.8 | -1.15 | 7.2 |

| 3 | 6.89 | 6.95 | 280.1 | -1.35 | 7.5 |

| 4 | 8.08 | 8.01 | 245.5 | -1.18 | 6.5 |

| 5 | 6.52 | 6.63 | 295.4 | -1.42 | 8.1 |

| 6 | 7.88 | 7.79 | 252.1 | -1.21 | 6.7 |

| 7 | 7.05 | 7.11 | 270.6 | -1.29 | 7.3 |

| 8 | 6.75 | 6.82 | 288.9 | -1.38 | 7.8 |

Note: The data in this table is illustrative and based on findings from a representative QSAR study on carbamate derivatives. nih.govplos.org The specific values are hypothetical and serve to demonstrate the relationship between molecular descriptors and biological activity.

This QSAR model can be utilized in an in-silico screening approach to design more effective carbamate analogues as AChE inhibitors. nih.govplos.org By optimizing the identified key descriptors, it is theoretically possible to enhance the biological activity of new compounds within this chemical series.

Research Applications Beyond Direct Biological Target Interaction

Carbamates as Peptide Bond Surrogates and Peptidomimetics in Drug Design

In the field of medicinal chemistry, the carbamate (B1207046) moiety is frequently employed as a bioisostere, or a surrogate, for the amide bonds that form the backbone of peptides. nih.govacs.org Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The substitution of a peptide's amide bond with a carbamate linkage is a key strategy in peptidomimetic design. acs.org

The rationale for this substitution lies in the carbamate group's inherent properties. Structurally, it is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability, making it resistant to degradation by peptidases—enzymes that break down peptides in the body. nih.govacs.org This increased metabolic stability can lead to a longer duration of action for a potential drug. acs.org Furthermore, the carbamate functionality often improves a molecule's ability to permeate cell membranes. nih.govacs.org

From a structural standpoint, the carbamate group imposes a degree of conformational restriction on the molecule's backbone due to the delocalization of non-bonded electrons on the nitrogen atom. nih.gov This can help to lock the molecule into a bioactive conformation, enhancing its interaction with a biological target. The carbamate group can also participate in crucial hydrogen bonding interactions with target enzymes or receptors through its carbonyl group and the backbone NH, mimicking the interactions of a natural peptide bond. nih.gov This strategic replacement of amide bonds with carbamates is a widely used tactic to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates. hyphadiscovery.com

Role in Agrochemical Research (Excluding Safety Profiles)

The carbamate structure is a well-established pharmacophore in the development of agrochemicals, including fungicides and insecticides. nih.govinchem.org Research continues to explore novel carbamate derivatives, particularly those incorporating pyridine (B92270) rings, to develop new agents for crop protection.

Carbamate fungicides are valued for their high efficiency and selectivity. doaj.org The integration of a pyridine moiety into a carbamate structure is a strategy employed in the discovery of novel fungicides. doaj.orgmdpi.com Research into a series of novel benzoylcarbamates containing a pyridine ring has demonstrated their potential to control plant diseases. mdpi.com

In one study, these novel pyridine carbamates were tested against various plant pathogens. mdpi.com Several of the synthesized compounds displayed moderate to strong antifungal activity against Botrytis cinerea, a fungus that causes grey mold on a wide variety of crops. mdpi.com The most active compounds exhibited EC₅₀ values (the concentration that inhibits 50% of fungal growth) that were comparable or superior to the commercial fungicide chlorothalonil. mdpi.com For instance, compound 4h from the study showed significant activity against Botrytis cinerea and moderate activity against Sclerotinia sclerotiorum, the fungus responsible for white mold. mdpi.com Another study on N-aryl carbamates found that several derivatives exhibited potent, broad-spectrum antifungal activity against seven plant fungal pathogens, with some compounds showing higher inhibition rates than the commercial standard azoxystrobin (B1666510) against specific fungi like Fusarium graminearum. nih.gov

Table 1: In Vitro Fungicidal Activity (EC₅₀ in μg/mL) of Selected Pyridine Carbamates

| Compound | Botrytis cinerea | Sclerotinia sclerotiorum |

| 4d | 6.98 | 14.56 |

| 4f | 6.55 | 13.24 |

| 4g | 6.45 | 12.87 |

| 4h | 6.87 | 10.85 |

| Chlorothalonil (Control) | 9.97 | 9.97 |

| Diethofencarb (Control) | 1.84 | 2.95 |

Data sourced from a study on novel benzoylcarbamates bearing a pyridine moiety. mdpi.com

Carbamate-based insecticides function primarily by inhibiting the enzyme acetylcholinesterase (AChE) within the nervous system of insects. inchem.orgnih.gov AChE is crucial for nerve function, as it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The mechanism of action involves the carbamylation of the active site of the AChE enzyme. nih.gov When the carbamate insecticide binds to AChE, it transfers its carbamoyl (B1232498) group to a serine residue in the enzyme's active site, rendering the enzyme inactive. nih.govnih.gov This inactivation is, however, reversible. nih.govwikipedia.org The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. inchem.org

The inhibition of AChE leads to an accumulation of acetylcholine at the neuromuscular junctions. This buildup causes continuous and excessive stimulation of nerve impulses, resulting in muscle spasms, paralysis, and ultimately, the death of the insect. The reversible nature of the enzyme inhibition generally distinguishes carbamates from organophosphate insecticides, which cause an irreversible phosphorylation of AChE. nih.govwikipedia.org

Materials Science Applications of Carbamates (e.g., Polymer Chemistry)

The carbamate linkage is not only significant in biologically active molecules but also serves as a fundamental building block in materials science, particularly in polymer chemistry. wikipedia.org

The most prominent application of the carbamate group in polymer science is in the formation of polyurethanes. wikipedia.org Polyurethanes are a major class of plastics where the polymer backbone consists of repeating carbamate (urethane) linkages. wikipedia.org These materials are synthesized through the reaction of polyisocyanates with polyols.

More recently, the carbamate backbone has been explored for creating advanced, sequence-defined polymers. chemrxiv.orgresearchgate.net These abiotic polymers offer advantages such as chemical stability and tunable properties. chemrxiv.org The specific sequence of monomers in a polycarbamate chain can be controlled to create materials with precisely folded structures, potentially leading to sophisticated functionalities. researchgate.net Such sequence-defined polycarbamates are being investigated for applications as data storage materials and as taggants in security technologies. chemrxiv.org The carbamate bond is more rigid than a typical peptide bond, a property that is being studied to design new functional materials. chemrxiv.orgacs.org Carbamate-functional polymers can also be synthesized by reacting polymers containing hydroxyl groups with a monofunctional isocyanate, resulting in a polymer with urethane (B1682113) side groups, which can be used in the formulation of specialized coatings. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatography is indispensable for the separation and quantification of Phenyl 5-methylpyridin-3-ylcarbamate from complex mixtures, such as reaction media or biological matrices. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) is dictated by the compound's physicochemical properties, particularly its thermal stability.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns for Carbamates

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many carbamate (B1207046) compounds due to its operation at ambient temperatures, which prevents thermal degradation. For this compound, reversed-phase HPLC would be the standard approach.

Specialized columns are utilized to achieve optimal separation. C18 (octadecyl-silica) columns are widely used and are effective for separating moderately polar to nonpolar compounds like carbamates. The separation mechanism is based on the hydrophobic partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of both a phenyl and a pyridine (B92270) ring in the molecule provides sufficient hydrophobicity for strong retention and good peak shape on a C18 column.

For enhanced resolution and peak symmetry, especially given the basic nature of the pyridine ring, columns with end-capping or those packed with base-deactivated silica (B1680970) may be employed to minimize unwanted interactions with residual silanol (B1196071) groups on the stationary phase.

Table 1: Illustrative HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

| Flow Rate | 0.2 - 1.0 mL/min |

Gas Chromatography (GC) Considerations for Thermally Unstable Carbamate Compounds

Gas chromatography (GC) can be a powerful tool for separation and analysis, but its application to carbamates, including this compound, is challenging due to their thermal lability. Carbamates are prone to decomposition at the high temperatures typically used in GC injection ports and columns. The primary degradation pathway involves the cleavage of the carbamate bond to yield the corresponding phenol (B47542) and an isocyanate.

To mitigate this, several strategies can be employed:

Derivatization: A common approach is to convert the carbamate into a more thermally stable derivative before GC analysis. This often involves reacting the N-H group of the carbamate with a derivatizing agent to form a less polar and more volatile compound.

Cool On-Column Injection: This technique involves introducing the sample directly onto the column at a low temperature, which is then rapidly heated. This minimizes the time the analyte spends in the hot injector, reducing the chance of degradation.

Specialized Detectors: When direct analysis is attempted, sensitive and selective detectors like the Nitrogen-Phosphorus Detector (NPD) are often used, as they provide high sensitivity for nitrogen-containing compounds like carbamates, allowing for lower detection limits even if some degradation occurs. plos.org

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Precise Quantification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides a powerful tool for both identification and quantification.

For a molecule like this compound (C₁₃H₁₂N₂O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 229.0977 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), which is crucial for verifying the elemental formula. mdpi.com Analyses are often carried out using an electrospray ionization (ESI) source operating in the positive mode, which readily protonates the nitrogen atoms in the pyridine ring. nih.gov

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS) is invaluable for confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

For this compound, the major fragmentation pathways would likely involve the cleavage of the ester and amide bonds of the carbamate linkage.

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺, m/z ≈ 229.1)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Corresponding Fragment Structure/Loss |

|---|---|---|

| 229.1 | 137.1 | [M+H - C₆H₅OH]⁺ (Loss of phenol) |

| 229.1 | 109.1 | [5-methylpyridin-3-amine+H]⁺ (Cleavage of phenyl ester) |

| 229.1 | 120.0 | [C₆H₅NCO+H]⁺ (Phenyl isocyanate fragment) |

This fragmentation data provides unambiguous confirmation of the connectivity of the phenyl, carbamate, and methyl-pyridine moieties, serving as a molecular fingerprint. In quantitative studies, specific fragment ions are monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, providing high selectivity and sensitivity. nih.gov

Advanced Spectroscopic Methods for Molecular Structure Confirmation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phenyl and pyridine rings (typically in the 7.0-8.5 ppm range), a singlet for the methyl group protons (around 2.3 ppm), and a broad singlet for the N-H proton of the carbamate group.

¹³C NMR: The spectrum would reveal signals for each unique carbon atom, including the characteristic signal for the carbonyl carbon (C=O) of the carbamate group (around 153 ppm) and distinct signals for the carbons of the two aromatic rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.1 - 7.5 | 121 - 151 |

| Pyridinyl-H | 7.5 - 8.5 | 123 - 148 |

| Methyl (-CH₃) | ~2.3 | ~18 |

| Carbamate (N-H) | Variable (Broad) | - |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include:

A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

A strong, characteristic absorption band around 1700-1740 cm⁻¹ for the carbonyl (C=O) stretch of the carbamate group.

Absorptions in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic rings.

A band around 1200-1250 cm⁻¹ for the C-O stretching of the ester portion of the carbamate.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound is expected to exhibit strong absorption bands in the UV region (around 200-300 nm). mdpi.com These absorptions are primarily due to π → π* electronic transitions within the phenyl and pyridine aromatic systems. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.

Electrometric Techniques for Monitoring Enzyme Activity and Inhibitor Detection in Research Assays

Carbamate compounds are well-known inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. nih.gov Electrometric techniques are highly effective for studying the inhibitory potential of this compound in research assays by precisely monitoring enzyme activity. researchgate.net

These methods typically track the progress of the enzymatic hydrolysis of acetylcholine (B1216132) or a synthetic substrate like acetylthiocholine (B1193921). The hydrolysis reaction produces an acidic byproduct (acetic acid or thiocholine). nih.gov Electrometric biosensors, particularly potentiometric and amperometric systems, can detect these changes. nih.govresearchgate.net

Potentiometric Methods: These techniques measure a change in potential. A common setup involves an enzyme-based biosensor coupled with a pH electrode. As AChE hydrolyzes its substrate, the production of acetic acid causes a decrease in the pH of the solution. The rate of this pH change is directly proportional to the enzyme's activity. plos.org When an inhibitor like this compound is introduced, the rate of pH change decreases, allowing for the quantification of its inhibitory potency (e.g., determining the IC₅₀ value). nih.gov

Amperometric Methods: These methods measure the change in current produced by the electrochemical oxidation or reduction of a substance. mdpi.com In AChE assays, the substrate acetylthiocholine is used. The product, thiocholine (B1204863), can be electrochemically oxidized at an electrode surface, generating a measurable current. researchgate.net The presence of a carbamate inhibitor reduces the rate of thiocholine production, leading to a decrease in the amperometric signal. mdpi.comnih.gov This approach offers high sensitivity and is suitable for detecting low concentrations of potent inhibitors. nih.gov

These electrometric assays provide a rapid, sensitive, and reliable means to characterize the biochemical activity of this compound as a potential enzyme inhibitor in a research setting.

Future Directions and Emerging Research Avenues

Development of Multi-Targeting Pyridyl Carbamate (B1207046) Agents for Complex Biological Systems

The traditional "one-drug, one-target" paradigm has often proven insufficient for treating multifactorial diseases such as neurodegenerative disorders (e.g., Alzheimer's disease) and cancer. nih.gov These conditions involve complex pathological networks, making a multi-target approach, also known as polypharmacology, a more rational strategy. nih.govnih.gov The development of Multi-Target-Directed Ligands (MTDLs) aims to design single chemical entities that can simultaneously modulate multiple key biological targets, offering potential for enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.govnih.gov

The pyridyl carbamate scaffold is well-suited for the design of MTDLs. The carbamate moiety is a known pharmacophore for cholinesterase inhibition, a key therapeutic strategy in Alzheimer's disease. nih.govmdpi.com By strategically modifying the phenyl and methyl-pyridyl portions of Phenyl 5-methylpyridin-3-ylcarbamate, it is possible to incorporate additional pharmacophoric features that can interact with other relevant targets.

Table 1: Potential Target Combinations for Multi-Targeting Pyridyl Carbamates

| Target Class 1 | Target Class 2 | Rationale for Combination in Disease | Potential Application |

|---|---|---|---|

| Cholinesterases (AChE, BChE) | Monoamine Oxidases (MAO-A, MAO-B) | Address both cholinergic deficit and neurotransmitter degradation in Alzheimer's and Parkinson's disease. nih.gov | Neurodegenerative Diseases |

| Cholinesterases (AChE, BChE) | β-amyloid (Aβ) Aggregation | Inhibit acetylcholine (B1216132) breakdown and prevent the formation of amyloid plaques, two key pathologies in Alzheimer's. nih.gov | Alzheimer's Disease |

| Kinases | Phosphodiesterases (PDEs) | Modulate signaling pathways involved in both cell proliferation and inflammation. mdpi.com | Cancer, Neuroinflammation |

For instance, a novel series of chiral carbamate derivatives has been investigated for combined inhibition of cholinesterases and monoamine oxidases, along with anti-β-amyloid aggregation activity. nih.gov This approach demonstrates the feasibility of engineering carbamate-based molecules to address multiple facets of Alzheimer's disease pathology synergistically. nih.gov Future research would involve designing analogues of this compound that integrate fragments known to interact with targets like phosphodiesterases or specific kinases, thereby creating novel MTDLs for neurodegenerative diseases or oncology. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyridyl Carbamate Discovery

For pyridyl carbamates, AI can be employed in several key areas:

Generative Chemistry : AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new pyridyl carbamate structures from scratch. nih.govpharmafeatures.com These models learn the underlying rules of chemical structure and stability from existing databases and can generate novel molecules optimized for specific properties, such as high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.goviptonline.com This "augmented chemistry" approach, combining AI's exploratory power with human expertise, can rapidly explore vast chemical spaces to identify promising new drug candidates. technologynetworks.com

Drug-Target Interaction (DTI) Prediction : ML algorithms can predict the likelihood of a given pyridyl carbamate analogue interacting with a specific biological target. nih.govresearchgate.net By training on datasets of known DTIs, these models can screen virtual libraries of compounds against various protein targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening. researchgate.net

Predictive Modeling : AI can build models to predict key pharmaceutical properties, including solubility, permeability, metabolic stability, and potential toxicity, even before a compound is synthesized. This allows researchers to filter out molecules with undesirable properties early in the discovery process, improving the success rate of drug candidates. quantiphi.com

Table 2: Application of AI/ML in the Pyridyl Carbamate Discovery Pipeline

| Discovery Phase | AI/ML Application | Expected Outcome |

|---|---|---|

| Hit Identification | Generative Chemistry Models (GANs, VAEs) | De novo design of novel pyridyl carbamate scaffolds with desired properties. nih.gov |

| Lead Generation | Drug-Target Interaction (DTI) Prediction | Virtual screening to identify analogues with high affinity for specific biological targets. nih.gov |

| Lead Optimization | QSAR and ADMET Prediction Models | Optimization of potency, selectivity, and pharmacokinetic properties while minimizing toxicity. |

The integration of AI promises to dramatically shorten the discovery timeline for new pyridyl carbamate therapeutics, making the process more efficient and cost-effective. quantiphi.com

Exploration of Novel Biological Targets for this compound Analogues

While carbamates are classically known as cholinesterase inhibitors, the versatility of the carbamate scaffold allows for its interaction with a wide range of other biological targets. nih.govnih.gov Expanding the therapeutic applications of this compound analogues requires exploring these novel targets.

Historically, carbamates have been successfully developed as drugs targeting:

Proteases : The carbamate group can act as a non-hydrolyzable amide bond surrogate, making it a key structural element in many protease inhibitors used in antiviral therapies (e.g., for HIV). researchgate.netacs.org

Ion Channels and Receptors : Carbamate-containing molecules have been developed as anticonvulsants and muscle relaxants, indicating their ability to modulate neuronal ion channels and receptors. nih.govresearchgate.net

Future research should focus on screening libraries of this compound analogues against emerging and underexplored target classes. Potential areas of interest include:

Kinases : As central regulators of cell signaling, kinases are major targets in oncology and inflammatory diseases.

Metabolic Enzymes : Targeting enzymes involved in metabolic pathways is a promising strategy for cancer and metabolic disorders.

Carbonic Anhydrases : These enzymes are involved in pH regulation and have been implicated in glaucoma, epilepsy, and certain cancers. nih.gov

Epigenetic Targets : Modulating enzymes involved in epigenetic regulation (e.g., histone deacetylases) is a growing area in cancer therapy.

Identifying new interactions will broaden the therapeutic potential of the pyridyl carbamate chemical class far beyond its traditional applications.

Advanced Mechanistic Studies on Carbamate Interactions with Complex Biological Systems in In Vitro Models

A deep understanding of how a drug interacts with its target at a molecular level is crucial for rational drug design and optimization. Advanced in vitro models and biophysical techniques are essential for elucidating the mechanism of action of this compound and its analogues.

The interaction of carbamates with cholinesterases, for example, involves the formation of a transient covalent bond with a serine residue in the enzyme's active site, a process known as carbamoylation. mdpi.comresearchgate.net This "pseudoirreversible" inhibition mechanism is distinct from purely reversible inhibitors. researchgate.net However, some carbamates have been shown to act as purely reversible inhibitors for certain enzymes, highlighting the need for detailed mechanistic investigation for each drug-target pair. acs.org

Table 3: In Vitro Methods for Mechanistic Drug-Target Studies

| Method | Information Gained | Application to Pyridyl Carbamates |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), affinity (KD). tandfonline.com | Quantifying the binding affinity and residence time of analogues at their target. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS), affinity (KD), stoichiometry. | Understanding the driving forces (enthalpic vs. entropic) of the drug-target interaction. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the drug-target complex. nih.gov | Visualizing the precise binding mode and key molecular interactions (e.g., hydrogen bonds, π-stacking). |

| NMR Spectroscopy | Conformational changes upon binding, mapping the binding site. acs.org | Studying the dynamics of the interaction in solution. |

| Computational Modeling (MD, DFT) | Stability of binding modes, interaction energies, conformational dynamics. acs.orgnih.gov | Simulating the drug-target complex to complement experimental data and predict the impact of structural modifications. |

| Cell-based Washout Assays | Target engagement and duration of action in a cellular context. nih.gov | Linking in vitro binding kinetics to functional activity in a more physiologically relevant system. |

By employing these advanced techniques, researchers can build a comprehensive picture of the structure-kinetics and structure-activity relationships (SKR/SAR) for the pyridyl carbamate class. This knowledge is invaluable for rationally designing next-generation inhibitors with optimized potency, selectivity, and duration of action. nih.govuniversiteitleiden.nl For instance, molecular dynamics simulations can reveal the stability of a carbamate within a binding pocket, while quantum mechanical methods like Density Functional Theory (DFT) can be used to study the conformational landscape of the carbamate moiety itself. acs.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Phenyl 5-methylpyridin-3-ylcarbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., 1,4-dioxane or THF), catalyst use (e.g., triethylamine or pyridine), and temperature control (e.g., 0–90°C). For instance, tertiary-butyl carbamate derivatives synthesized under reflux conditions in 1,4-dioxane with triethylamine achieved higher purity (>95%) and reduced side reactions . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is effective. Central composite design (CCD) can optimize chromatographic conditions, as demonstrated in analogous studies for carbamate derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors by working in a fume hood. Spills should be contained using dry sand or inert absorbents, followed by vacuum collection . Storage requires airtight containers in dry, ventilated areas to prevent electrostatic discharge .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different chemical environments?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution and reactive sites. For example, analogs like tert-butyl carbamates have been studied using DFT to predict hydrolysis rates under acidic/basic conditions. Molecular docking simulations may also elucidate interactions with biological targets .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?